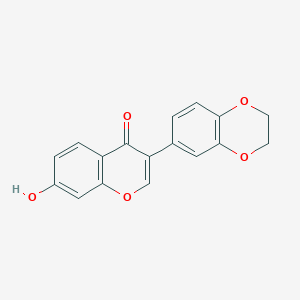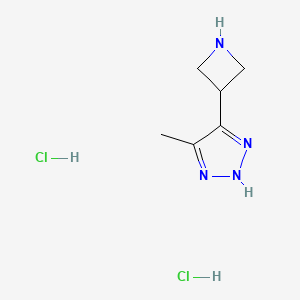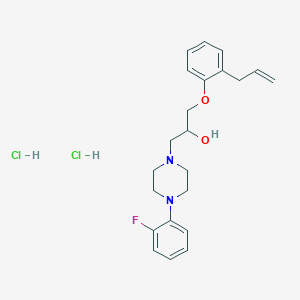![molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3](/img/structure/B2766494.png)
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of IKK-2, a key enzyme involved in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, and cell survival.
Scientific Research Applications
Synthesis and Microbial Activity
A study highlighted the synthesis of derivatives related to 2-oxo-2H-chromene-3-carbohydrazide, demonstrating their microbial activity against bacterial strains like B. subtilis, S. aureus, E. coli, and the fungus C. albicans. This research indicates the compound's potential in microbial resistance studies and the development of new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Biological Evaluation of Coumarin Derivatives
Another study synthesized a series of derivatives, including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, to estimate their biological properties. The research aimed at exploring the therapeutic potential of such compounds, with a focus on antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of 2-oxo-2H-chromene derivatives have been explored, indicating the compound's utility in developing treatments against various bacterial infections and cancer cell lines. Such studies underscore the compound's versatility in medicinal chemistry and drug discovery (Raval, Naik, & Desai, 2012).
Molecular Docking Studies for Cancer Treatment
Research has also been conducted on chromeno[4,3-b]pyridine derivatives for their potential in cancer treatment. Molecular docking studies suggest these compounds, related to the mentioned chemical structure, could be effective against breast cancer, demonstrating the compound's relevance in oncological research (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Cardiotonic Activity
Investigations into derivatives of 2-phenylthiazolidine for their cardiotonic activity indicate potential applications in cardiovascular disease management, further showcasing the compound's broad therapeutic potential (Nate et al., 1987).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound exhibits strong inhibitory activity against PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways.
Biochemical Analysis
Biochemical Properties
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide interacts with PI3K, inhibiting its enzymatic activity . This interaction is crucial in regulating various biochemical reactions within the cell .
Cellular Effects
The compound’s inhibition of PI3K has significant effects on cellular processes. By inhibiting PI3K, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to PI3K, inhibiting its activity . This binding interaction leads to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity on PI3K suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models are yet to be studied. Given its potent PI3K inhibitory activity, it is likely that dosage would significantly impact its effects .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with PI3K, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its interaction with PI3K, it may be localized to areas where PI3K is active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PI3K .
properties
IUPAC Name |
2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDSRAIWPDDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)


![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)


![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide](/img/structure/B2766433.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)